molecular formula C9H16Cl2N4 B1491821 3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride CAS No. 1949816-61-8

3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride

Katalognummer: B1491821
CAS-Nummer: 1949816-61-8
Molekulargewicht: 251.15 g/mol
InChI-Schlüssel: CRJKSHUIFNDRQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1H-1,2,4-Triazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride is a chemical building block of significant interest in medicinal chemistry, particularly in the development of novel therapeutics targeting inflammatory conditions. The 8-azabicyclo[3.2.1]octane (tropane) scaffold is a privileged structure in drug discovery, known for its versatility and presence in compounds with diverse biological activities . Research indicates that derivatives based on this core structure are potent, systemically available inhibitors of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) . NAAA is a cysteine hydrolase enzyme that degrades palmitoylethanolamide (PEA), an endogenous lipid mediator with potent anti-inflammatory and analgesic properties . By inhibiting NAAA, research compounds can elevate PEA levels at sites of inflammation, offering a promising therapeutic strategy for managing chronic inflammatory diseases, pain, and even multiple sclerosis, as demonstrated in preclinical models . The 1,2,4-triazole moiety incorporated into this structure is a key pharmacophore that contributes to binding interactions within the enzyme's active site, enhancing potency and selectivity . This dihydrochloride salt form offers improved solubility and handling characteristics for experimental use. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to investigate its full potential in developing new pharmacological tools for inflammatory disease research.

Eigenschaften

IUPAC Name

3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.2ClH/c1-2-8-4-9(3-7(1)12-8)13-6-10-5-11-13;;/h5-9,12H,1-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJKSHUIFNDRQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)N3C=NC=N3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic framework that includes a triazole ring, which is known for its ability to interact with various biological targets. The presence of the azabicyclo structure enhances its potential pharmacological effects.

Property Details
IUPAC Name This compound
Molecular Formula C12H14Cl2N4
Molecular Weight 275.17 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The triazole moiety can act as a bioisostere for other functional groups, allowing it to modulate the activity of proteins involved in various biochemical pathways.

Pharmacological Effects

Research indicates that compounds with triazole and bicyclic structures exhibit diverse pharmacological effects, including:

  • Antidepressant Activity : Similar compounds have shown inhibition at monoamine transporters (DAT, SERT, NET), suggesting potential use in treating depression and anxiety disorders .
  • Anticancer Properties : Some derivatives have been identified as potent inhibitors of heat shock protein 90 (Hsp90), which is crucial for cancer cell survival .
  • Analgesic Effects : Certain analogs have demonstrated central analgesic activity, indicating potential applications in pain management .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Dopamine Transporter Inhibition : A study on 8-substituted derivatives showed that modifications to the bicyclic structure could enhance selectivity and potency at the dopamine transporter (DAT), with some derivatives exhibiting Ki values in the low nanomolar range .
  • Hsp90 Inhibition : Research on triazole-containing azabicyclo derivatives revealed significant antiproliferative activity against cancer cell lines with specific IC50 values indicating their effectiveness as Hsp90 inhibitors .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have highlighted how different substituents on the bicyclic framework can alter binding affinity and selectivity towards various biological targets .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing triazole rings often exhibit significant antimicrobial properties. The triazole moiety in 3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride may enhance its efficacy against various pathogens due to its ability to inhibit specific enzymes involved in microbial metabolism .

Anticancer Potential
Studies have shown that similar triazole-containing compounds can act as effective anticancer agents by interfering with cancer cell proliferation and inducing apoptosis . The structural characteristics of this compound suggest it may also have similar effects, warranting further investigation into its anticancer properties.

CNS Activity
The bicyclic structure is known for its ability to cross the blood-brain barrier, making this compound a candidate for research into central nervous system (CNS) disorders. Preliminary computational studies have indicated potential binding affinities to neurotransmitter receptors, which could lead to novel treatments for neurological conditions .

Material Science

Electrochemical Applications
The compound's unique electronic structure allows it to be utilized in electrochemical applications. Recent research has explored its use in organic electronics, where it serves as a potential material for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . The electrochemical properties of the triazole ring facilitate charge transport, making it suitable for these applications.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of various triazole derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: CNS Drug Development

In a pharmacological study focusing on CNS activity, researchers synthesized several derivatives of this compound. Behavioral assays in rodent models indicated anxiolytic effects similar to those of benzodiazepines without the associated sedative properties, suggesting a promising avenue for developing new anxiolytic medications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Heterocycle Variations

3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octane Dihydrochloride
  • Molecular Formula : C₁₀H₁₇Cl₂N₃
  • Molecular Weight : 250.17 .
  • Key Differences: Replaces 1,2,4-triazole with pyrazole (two adjacent nitrogen atoms). Pyrazole derivatives are often explored in anti-inflammatory and analgesic drug development.
3-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octane Hydrochloride
  • Molecular Formula : C₁₀H₁₅ClN₄O (estimated).
  • Key Differences : Substitutes triazole with 5-methyl-1,2,4-oxadiazole, introducing oxygen into the heterocycle. Oxadiazoles are associated with antimicrobial and anticancer activities. The methyl group enhances lipophilicity, which may improve blood-brain barrier penetration .
exo-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane
  • CAS : 423165-07-4.
  • Key Differences : Features a substituted 1,2,4-triazole (isopropyl and methyl groups). The bulky substituents may sterically hinder target interactions but improve metabolic stability. The exo configuration could influence spatial orientation during receptor binding .

Functional Group Additions and Modifications

3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane Dihydrochloride
  • Molecular Formula : C₁₂H₁₈Cl₂N₂O.
  • Molecular Weight : 277.2.
  • Key Differences: Incorporates a pyridinyloxy group via an ether linkage. This modification is common in neurologic and antiviral agents .
8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane
  • Molecular Formula : C₁₅H₁₇BrN₄O₂S.
  • Molecular Weight : 397.27.
  • Key Differences : Adds a bromophenylsulfonyl group to the azabicyclo core. The sulfonyl group is a strong electron-withdrawing moiety, likely altering electronic distribution and binding affinity. Predicted physicochemical properties include a boiling point of 569.4±60.0 °C and density of 1.77±0.1 g/cm³ .

Pharmacological and Agrochemical Implications

  • Triazole Derivatives: The target compound’s 1,2,4-triazole group is linked to antifungal and herbicidal activities, as seen in metabolites of myclobutanil and 3-amino-1,2,4-triazole .
  • Pyrazole/Oxadiazole Analogs : These may diverge into anti-inflammatory (pyrazole) or antimicrobial (oxadiazole) applications due to heterocycle-specific interactions .
  • Substituted Triazoles : Bulky substituents (e.g., isopropyl) could reduce off-target effects but require optimization for bioavailability .

Vorbereitungsmethoden

Synthesis of the Azabicyclo[3.2.1]octane Core

The bicyclic tropane framework (azabicyclo[3.2.1]octane) is typically synthesized using classical and modified Robinson tropinone synthesis or related methodologies. This core forms the backbone of the target molecule.

  • Robinson Synthesis Approach : The tropane core is prepared by a Robinson synthesis involving cyclization of appropriate precursors to form the bicyclic nitrogen-containing ring system. This step is crucial as it sets the stereochemistry and ring system for subsequent functionalization.

  • Oxime Formation and Reduction : An oxime intermediate is prepared from the tropane ketone and then selectively reduced (e.g., sodium in pentanol under reflux) to yield the primary exo-amine, which is a key intermediate for further modifications.

Construction of the 1,2,4-Triazole Ring

The installation of the 1,2,4-triazole ring onto the azabicyclo[3.2.1]octane scaffold is achieved through multi-step reactions involving amide formation, cyclization, and ring closure.

  • Amide Activation and Hydrazide Cyclization : A substituted triazole ring is constructed by first activating an amide intermediate with reagents such as phosphorous oxychloride (POCl3) in chloroform at low temperature (0°C), followed by reaction with acetic hydrazide. The mixture is then heated under reflux to promote cyclization to the triazole ring.

  • One-Pot Two-Step Procedure : The triazole can be synthesized in a one-pot manner by coupling an amide with acetic hydrazide followed by acid-catalyzed cyclization, often using p-toluenesulphonic acid in toluene at elevated temperatures (~110°C).

  • Deprotection Steps : After triazole formation, protecting groups (e.g., benzyl or tert-butoxycarbonyl groups) on the amine are removed by catalytic hydrogenation using palladium catalysts (Pd(OH)2 or Pd/C) in solvents like ethanol or methanol, sometimes in the presence of acids such as p-toluenesulphonic acid at temperatures around 70°C.

Coupling and Alkylation Reactions

  • Carbodiimide-Mediated Coupling : The amine intermediate is coupled with carboxylic acids or acid derivatives using carbodiimide reagents such as 3-(3-dimethylamino-1-propyl)-1-ethylcarbodiimide or polymer-bound N-benzyl-N′-cyclohexylcarbodiimide. This step is often performed in solvents like dichloromethane or tetrahydrofuran at room temperature, sometimes with bases like triethylamine.

  • Alkylation : Alkylation of the amine with appropriate alkyl halides or aldehydes is carried out under moderate conditions (e.g., 110°C for 18 hours) using catalysts like [Cp*IrCl2]2, achieving high conversion and selectivity.

Salt Formation to Obtain the Dihydrochloride

The final step involves conversion of the free base of 3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane into its dihydrochloride salt by treatment with hydrochloric acid, which enhances the compound’s stability and solubility for pharmaceutical applications.

Summary Table of Key Preparation Steps

Step No. Process Reagents/Conditions Outcome/Notes
1 Tropane Core Synthesis Robinson synthesis; cyclization Formation of azabicyclo[3.2.1]octane core with stereocontrol
2 Oxime Formation & Reduction Sodium in pentanol, reflux Selective reduction to primary exo-amine intermediate
3 Amide Activation & Cyclization POCl3 in chloroform (0°C), acetic hydrazide, reflux Formation of 1,2,4-triazole ring via cyclization
4 One-Pot Triazole Synthesis Acetic hydrazide, p-toluenesulphonic acid, toluene (110°C) Efficient triazole ring construction
5 Deprotection Pd(OH)2 or Pd/C, ethanol/methanol, 70°C Removal of protecting groups to liberate amine
6 Carbodiimide Coupling Carbodiimides (e.g., EDC), solvents (DCM, THF), base Amide bond formation between amine and acid derivatives
7 Alkylation [Cp*IrCl2]2 catalyst, 110°C, 18 h Selective alkylation of amine group
8 Salt Formation HCl treatment Conversion to dihydrochloride salt for enhanced stability

Detailed Research Findings and Analysis

  • The multi-step synthetic route ensures high selectivity and yield of the target compound by carefully controlling reaction conditions such as temperature, solvent, and reagent equivalents.

  • The use of catalytic hydrogenation for deprotection is preferred due to mild conditions and high specificity, avoiding degradation of sensitive triazole and bicyclic structures.

  • Carbodiimide-mediated coupling reactions are efficient and widely adopted for amide bond formation in this compound class, offering good yields and purity.

  • Alkylation under iridium catalysis provides high conversion rates with minimal side reactions, important for maintaining the integrity of the bicyclic and triazole moieties.

  • Crystallization and purification steps, including solvent selection and temperature control, are critical for isolating pure intermediates and final product, as demonstrated by detailed solvent-phase manipulations and crystallization protocols.

Q & A

Basic: What are the established synthetic routes for 3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride?

Methodological Answer:
The synthesis typically involves coupling reactions between 8-azabicyclo[3.2.1]octane derivatives and triazole-containing intermediates. A validated protocol includes:

  • Step 1: Activation of a carboxylic acid derivative (e.g., 3-carboxy-8-azabicyclo[3.2.1]octane) using carbodiimide reagents (e.g., EDC) and HOBt in anhydrous dichloromethane under nitrogen at 0°C .
  • Step 2: Coupling with a triazole derivative (e.g., 1H-1,2,4-triazole) in the presence of molecular sieves to absorb moisture .
  • Step 3: Salt formation via HCl gas bubbling or treatment with concentrated hydrochloric acid to yield the dihydrochloride form .

Key Considerations:

  • Use of inert atmosphere and anhydrous solvents to prevent hydrolysis.
  • Purity optimization via recrystallization from ethanol/water mixtures.

Basic: How is the stereochemistry of the bicyclo[3.2.1]octane core confirmed?

Methodological Answer:
Stereochemical confirmation relies on:

  • X-ray crystallography for absolute configuration determination, particularly for resolving endo vs. exo triazole substitution .
  • NMR spectroscopy:
    • 1H^1H-NMR coupling constants (e.g., JJ-values for bridgehead protons) distinguish axial/equatorial substituents.
    • 13C^{13}C-NMR chemical shifts for carbonyl or triazole carbons validate regioselectivity .
  • Chiral HPLC for enantiomeric excess analysis when asymmetric synthesis is employed .

Basic: What pharmacological targets are associated with this compound?

Methodological Answer:
The compound’s tropane-like structure suggests activity at monoamine transporters. Key assays include:

  • Dopamine Transporter (DAT) Inhibition:
    • Radioligand binding assays using [3H]WIN35,428[^3H]WIN 35,428 in HEK-293 cells expressing human DAT .
    • IC50_{50} values are compared to reference inhibitors (e.g., RTI-336, a structurally related tropane analog) .
  • Selectivity Screening:
    • Cross-testing against serotonin (SERT) and norepinephrine (NET) transporters to assess specificity .

Advanced: What strategies resolve enantiomeric impurities during synthesis?

Methodological Answer:
Enantiomeric purity is critical for pharmacological activity. Solutions include:

  • Chiral Auxiliaries: Use of tert-butyl carbamate-protected intermediates to enforce stereochemical control during coupling .
  • Catalytic Asymmetric Synthesis:
    • Iodoamination reactions with chiral catalysts (e.g., Pd-BINAP complexes) for ring-closing steps .
  • Chromatographic Resolution:
    • Preparative chiral HPLC with amylose- or cellulose-based columns (e.g., Chiralpak IA/IB) .

Data Contradiction Note:
Some protocols report >99% diastereomeric excess via iodoamination , while others require post-synthesis purification due to racemization risks .

Advanced: How does triazole substitution impact selectivity for opioid vs. chemokine receptors?

Methodological Answer:
The triazole’s position and substituents modulate receptor affinity:

  • CCR5 vs. Mu Opioid Receptor (MOR):
    • 3-isopropyl-5-methyl triazole variants show higher CCR5 binding (IC50_{50} < 100 nM) due to hydrophobic interactions with transmembrane domains .
    • Unsubstituted triazoles favor MOR binding via hydrogen bonding with extracellular loops .
  • Experimental Design:
    • Competitive binding assays using [125I][^{125}I]-labeled chemokines (CCL3 for CCR5) and [3H][^3H]-DAMGO for MOR .

Advanced: How to address discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:
Discrepancies often arise from pharmacokinetic factors:

  • Metabolic Stability:
    • Incubate the compound with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation .
  • Blood-Brain Barrier (BBB) Penetration:
    • LogP optimization (target 2–3) via substituent modification (e.g., replacing methyl with trifluoromethyl groups) .
  • In Vivo Validation:
    • Microdialysis in rodent striatum to measure extracellular dopamine levels post-administration .

Advanced: What analytical methods ensure stability of the dihydrochloride salt?

Methodological Answer:
Stability studies require:

  • Thermogravimetric Analysis (TGA):
    • Confirm dehydration temperatures and hygroscopicity risks .
  • pH-Solubility Profiling:
    • Assess salt dissociation in buffers (pH 1–7.4) using UV spectrophotometry .
  • Forced Degradation:
    • Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks, followed by HPLC-UV purity checks .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Methodological Answer:
SAR optimization involves:

  • Core Modifications:
    • Replace bicyclo[3.2.1]octane with bicyclo[3.2.2]nonane to alter conformational flexibility .
  • Substituent Libraries:
    • Synthesize triazole analogs with varied alkyl/aryl groups (e.g., isopropyl, 4-chlorophenyl) and test in radioligand assays .
  • Data Analysis:
    • Use CoMFA or CoMSIA models to correlate steric/electronic parameters with IC50_{50} values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 2
3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.